(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of three bromine atoms, a hydroxyl group, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid typically involves the bromination of 3-hydroxyphenylprop-2-enoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 4, and 6 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the propenoic acid moiety can be reduced to form a saturated carboxylic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used to replace bromine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,4,6-tribromo-3-oxophenyl)prop-2-enoic acid.
Reduction: Formation of 3-(2,4,6-tribromo-3-hydroxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Shares the tribromo substitution pattern but lacks the propenoic acid moiety.
3-Hydroxy-2,4,6-tribromobenzoic acid: Similar structure but with a benzoic acid instead of a propenoic acid moiety.
Uniqueness
(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid is unique due to the combination of tribromo substitution, hydroxyl group, and propenoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-3-(2,4,6-tribromo-3-hydroxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br3O3/c10-5-3-6(11)9(15)8(12)4(5)1-2-7(13)14/h1-3,15H,(H,13,14)/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJKOQDUSPUYTK-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C=CC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C(=C1Br)O)Br)/C=C/C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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